molecular formula C29H39NO4 B11834502 methyl (E)-8-(4-(2-butoxyethoxy)phenyl)-1-isobutyl-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylate

methyl (E)-8-(4-(2-butoxyethoxy)phenyl)-1-isobutyl-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylate

Cat. No.: B11834502
M. Wt: 465.6 g/mol
InChI Key: PDFONMQPRVHLQN-LKUDQCMESA-N
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Description

Methyl (E)-8-(4-(2-butoxyethoxy)phenyl)-1-isobutyl-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylate is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structural features, which include a tetrahydrobenzo[b]azocine core and a butoxyethoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (E)-8-(4-(2-butoxyethoxy)phenyl)-1-isobutyl-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include various alkyl halides, esters, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield. The specific conditions would depend on the desired purity and application of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-8-(4-(2-butoxyethoxy)phenyl)-1-isobutyl-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or alcohols. Substitution reactions could introduce new functional groups, such as halides or amines.

Scientific Research Applications

Methyl (E)-8-(4-(2-butoxyethoxy)phenyl)-1-isobutyl-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (E)-8-(4-(2-butoxyethoxy)phenyl)-1-isobutyl-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism would depend on the specific application and the nature of the interactions at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydrobenzo[b]azocine derivatives and compounds with butoxyethoxyphenyl groups. Examples include:

  • Tetrahydrobenzo[b]azocine derivatives with different substituents.
  • Compounds with similar ester functional groups.

Uniqueness

The uniqueness of methyl (E)-8-(4-(2-butoxyethoxy)phenyl)-1-isobutyl-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylate lies in its specific combination of structural features, which may confer unique chemical and biological properties.

Biological Activity

Methyl (E)-8-(4-(2-butoxyethoxy)phenyl)-1-isobutyl-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C29H39NO4
  • Molecular Weight : 465.6 g/mol
  • CAS Number : 497224-05-2

This compound functions primarily as a dual antagonist of the chemokine receptors CCR2 and CCR5. These receptors are involved in inflammatory processes and viral entry into cells, making this compound a candidate for therapeutic applications in conditions like HIV infection and non-alcoholic steatohepatitis (NASH) .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : By antagonizing CCR2 and CCR5 receptors, the compound may reduce inflammation associated with various diseases.
  • Antiviral Properties : Its ability to block chemokine receptors suggests potential efficacy against viral infections.
  • Toxicity Profile : Studies have shown that the compound has low acute toxicity with an oral LD50 greater than 2000 mg/kg in rats . However, it can cause sublethal effects at higher doses.

Study on Toxicity and Safety

A comprehensive assessment of the toxicity of related compounds indicates that while this compound has low acute toxicity, repeated exposure can lead to significant health effects. In a 6-week oral study on male rats, a low observed adverse effect level (LOAEL) was reported at 891 mg/kg bw/day . Observed effects included increased liver weights and changes in hematological parameters.

Efficacy in Disease Models

In preclinical models for NASH and HIV infection, compounds with similar structures have shown promise in reducing liver inflammation and viral load. The dual receptor antagonism mechanism may play a critical role in these outcomes .

Comparative Analysis of Similar Compounds

Compound NameMechanism of ActionLD50 (Oral)Therapeutic Use
This compoundCCR2/CCR5 Antagonist>2000 mg/kgHIV, NASH
CenicrivirocCCR2/CCR5 Antagonist>2000 mg/kgHIV
(-)-8-[4-(2-butoxyethoxy)phenyl]-1-isobutyl-N-[4-(3-propylimidazol-4-yl)methylsulfinyl]phenylCCR5 Antagonist>2000 mg/kgHIV

Properties

Molecular Formula

C29H39NO4

Molecular Weight

465.6 g/mol

IUPAC Name

methyl (5E)-8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-3,4-dihydro-2H-1-benzazocine-5-carboxylate

InChI

InChI=1S/C29H39NO4/c1-5-6-16-33-17-18-34-27-12-9-23(10-13-27)24-11-14-28-26(19-24)20-25(29(31)32-4)8-7-15-30(28)21-22(2)3/h9-14,19-20,22H,5-8,15-18,21H2,1-4H3/b25-20+

InChI Key

PDFONMQPRVHLQN-LKUDQCMESA-N

Isomeric SMILES

CCCCOCCOC1=CC=C(C=C1)C2=CC/3=C(C=C2)N(CCC/C(=C3)/C(=O)OC)CC(C)C

Canonical SMILES

CCCCOCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)N(CCCC(=C3)C(=O)OC)CC(C)C

Origin of Product

United States

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